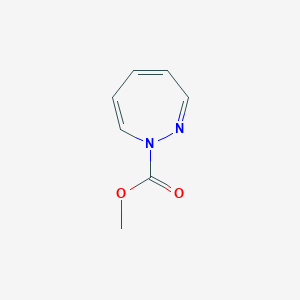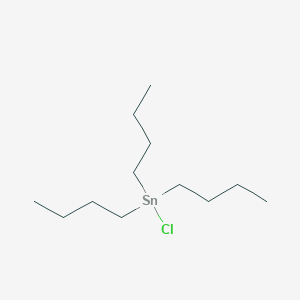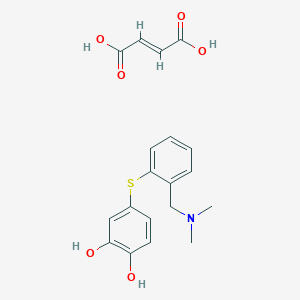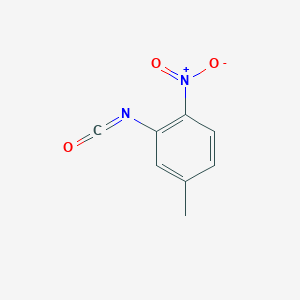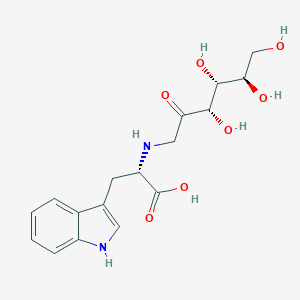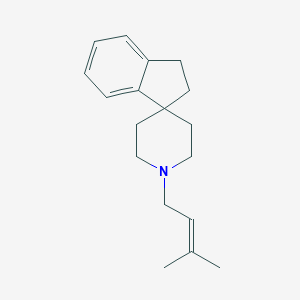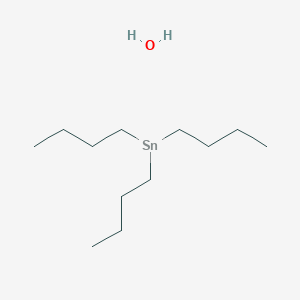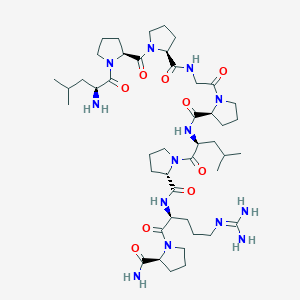
Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide, also known as LPPGPLPR, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is a member of the proline-rich peptide family and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide is not fully understood. However, studies have suggested that it acts by disrupting the cell membrane of bacteria and cancer cells, leading to cell death. Additionally, Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide has been found to modulate the immune response by reducing the production of pro-inflammatory cytokines.
生化学的および生理学的効果
Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide has been found to have various biochemical and physiological effects. It can induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. Additionally, Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide can inhibit the growth of biofilms formed by bacteria, making it a potential treatment for bacterial infections. Furthermore, Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide has been found to reduce the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide in lab experiments is its stability. It is resistant to proteolytic degradation, making it suitable for in vitro and in vivo studies. Additionally, Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide is relatively easy to synthesize using SPPS, making it readily available for research purposes. However, one of the limitations of using Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide is its potential toxicity. Studies have shown that Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide can induce cytotoxicity in mammalian cells at high concentrations.
将来の方向性
There are several future directions for the research on Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide. One potential direction is to investigate its potential as a treatment for bacterial infections. Additionally, further studies are needed to understand the mechanism of action of Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide and its potential as a treatment for cancer and inflammatory diseases. Furthermore, the development of Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide analogs with improved efficacy and reduced toxicity is an area of interest for future research.
Conclusion
Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide is a proline-rich peptide that exhibits various biochemical and physiological effects. It has potential therapeutic applications as an antimicrobial, anticancer, and anti-inflammatory agent. The synthesis of Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide using SPPS is relatively easy, and the peptide is stable, making it suitable for lab experiments. However, its potential toxicity is a limitation that needs to be addressed. Future research on Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide should focus on investigating its potential as a treatment for bacterial infections, cancer, and inflammatory diseases, as well as developing analogs with improved efficacy and reduced toxicity.
合成法
The synthesis of Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain. The final product is purified using high-performance liquid chromatography (HPLC). The purity and identity of the peptide are confirmed using mass spectrometry.
科学的研究の応用
Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial activity against various Gram-positive and Gram-negative bacteria. Additionally, Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide has been shown to have anticancer properties by inducing apoptosis in cancer cells. Furthermore, Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide has been found to have anti-inflammatory properties and can reduce inflammation in various animal models.
特性
IUPAC Name |
(2S)-1-[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H75N13O9/c1-26(2)23-28(46)41(64)58-22-10-16-35(58)44(67)57-21-8-13-32(57)38(61)51-25-36(59)54-18-7-14-33(54)39(62)53-30(24-27(3)4)43(66)56-20-9-15-34(56)40(63)52-29(11-5-17-50-45(48)49)42(65)55-19-6-12-31(55)37(47)60/h26-35H,5-25,46H2,1-4H3,(H2,47,60)(H,51,61)(H,52,63)(H,53,62)(H4,48,49,50)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOQBWZUMARNEF-DZCXQCEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)N5CCCC5C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)N5CCC[C@H]5C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H75N13O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
942.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide | |
CAS RN |
145523-59-7 |
Source


|
| Record name | Leucyl-prolyl-prolyl-glycyl-prolyl-leucyl-prolyl-arginyl-prolinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145523597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)
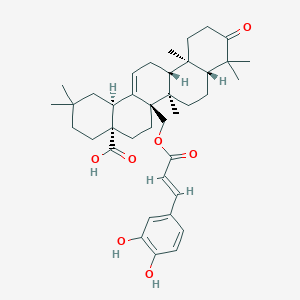
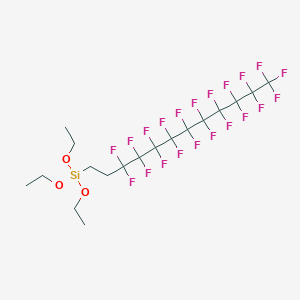
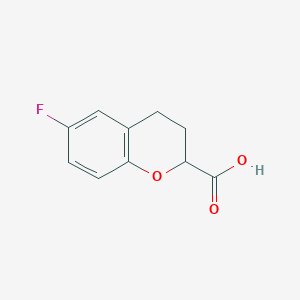
![methyl 3-[2-[[5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoate](/img/structure/B142023.png)
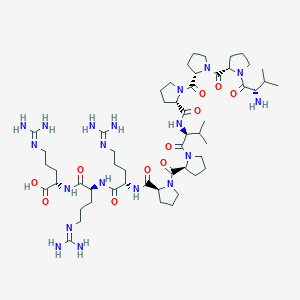
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid](/img/structure/B142033.png)
